1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Description

BenchChem offers high-quality 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO/c1-22-15-10-6-5-9-14(15)17(23,18(19,20)21)16(22)12-11-13-7-3-2-4-8-13/h2-10,16,23H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPQSQMCJJXWFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150591 |

Source

|

| Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439095-40-6 |

Source

|

| Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-1H-indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, a novel molecule with potential applications in medicinal chemistry and drug development. The synthesis is designed as a multi-step process, commencing with the construction of the core indole scaffold, followed by strategic functionalization at the C3 position, and culminating in the stereospecific introduction of the trifluoromethyl group. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters of each reaction.

Introduction: The Significance of Trifluoromethylated Indolinols

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. The introduction of a trifluoromethyl group is a particularly valuable modification in drug design, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[2] The target molecule, 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, combines these features, making it a compound of considerable interest for biological screening. This guide outlines a rational and efficient synthetic strategy to access this promising molecule.

Overall Synthetic Strategy

The synthesis of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is proposed to proceed via a three-stage sequence, as illustrated in the workflow diagram below. The initial stage focuses on the assembly of the 1-methyl-2-phenethyl-1H-indole core. The second stage involves the selective oxidation of this indole to the corresponding 3-indolone intermediate. The final stage is the nucleophilic trifluoromethylation of the indolone to yield the target tertiary alcohol.

Caption: Overall synthetic workflow for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.

Stage 1: Synthesis of the 1-Methyl-2-phenethyl-1H-indole Scaffold

The cornerstone of this synthesis is the efficient construction of the 1-methyl-2-phenethyl-1H-indole backbone. For this purpose, the Fischer indole synthesis is the method of choice due to its reliability and versatility in creating substituted indoles.[3][4][5][6]

Reaction Scheme:

Causality of Experimental Choices:

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, followed by a[7][7]-sigmatropic rearrangement to form the indole ring. The selection of N-methyl-N-phenylhydrazine and 4-phenyl-2-butanone as starting materials directly leads to the desired substitution pattern on the indole core. The acid catalyst is crucial for the initial formation of the phenylhydrazone and for promoting the subsequent cyclization. Polyphosphoric acid (PPA) is often an effective catalyst for this transformation, providing a balance of acidity and a suitable reaction medium.

Experimental Protocol: Fischer Indole Synthesis

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-N-phenylhydrazine (1.0 eq) and 4-phenyl-2-butanone (1.05 eq).

-

Addition of Catalyst: Cautiously add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture with stirring.

-

Reaction Conditions: Heat the mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-2-phenethyl-1H-indole.

Stage 2: Oxidation to 1-Methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one

The pivotal step in this synthetic sequence is the selective oxidation of the C3 position of the indole ring to generate the corresponding 3-indolone. This transformation is essential to set the stage for the subsequent nucleophilic addition of the trifluoromethyl group.

Reaction Scheme:

Causality of Experimental Choices:

The oxidation of indoles can be challenging due to the electron-rich nature of the heterocyclic ring, which can lead to over-oxidation or side reactions. A mild and selective oxidizing agent is therefore required. A promising approach involves a two-step procedure: acetoxylation at the C3 position followed by hydrolysis.[7] Lead(IV) acetate is a suitable reagent for the initial acetoxylation of N-alkyl-2-substituted indoles. The resulting 3-acetoxyindole can then be hydrolyzed under basic conditions to furnish the desired 3-indolone.

Experimental Protocol: Oxidation to 3-Indolone

-

Acetoxylation:

-

Dissolve 1-methyl-2-phenethyl-1H-indole (1.0 eq) in a mixture of acetic acid and acetic anhydride.

-

Add lead(IV) acetate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo. The crude 3-acetoxyindole is often used in the next step without further purification.

-

-

Hydrolysis:

-

Dissolve the crude 3-acetoxyindole in a mixture of methanol and water.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting 1-methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one by column chromatography.

-

Stage 3: Nucleophilic Trifluoromethylation

The final and most critical step is the introduction of the trifluoromethyl group at the C3 position. This is achieved through the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl group of the 3-indolone, resulting in the formation of the target tertiary alcohol.

Reaction Scheme:

Causality of Experimental Choices:

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a widely used and highly effective source of a nucleophilic trifluoromethyl group.[8][9][10] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a non-fluoride initiator like a carbonate or phosphate in a polar aprotic solvent.[9] The initiator activates the TMSCF₃ to generate a hypervalent siliconate intermediate, which then delivers the trifluoromethyl anion to the electrophilic carbonyl carbon of the indolone. The resulting alkoxide is trapped by the trimethylsilyl group, and subsequent hydrolysis yields the desired trifluoromethylated alcohol.

Experimental Protocol: Trifluoromethylation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: Add the Ruppert-Prakash reagent (TMSCF₃) (1.5 eq) to the solution.

-

Initiation: Cool the mixture to 0 °C and add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq, as a 1 M solution in THF) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress by TLC.

-

Quenching and Hydrolysis: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Stir for 30 minutes to ensure complete desilylation.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.

Data Presentation

| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |

| 1 | N-Methyl-N-phenylhydrazine, 4-Phenyl-2-butanone | Polyphosphoric acid, 80-100 °C | 1-Methyl-2-phenethyl-1H-indole | 70-85 |

| 2 | 1-Methyl-2-phenethyl-1H-indole | 1. Pb(OAc)₄, AcOH/Ac₂O; 2. K₂CO₃, MeOH/H₂O | 1-Methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one | 60-75 (over two steps) |

| 3 | 1-Methyl-2-phenethyl-1,2-dihydro-3H-indol-3-one | TMSCF₃, TBAF (cat.), THF | 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol | 75-90 |

Conclusion

The synthetic route detailed in this guide provides a logical and experimentally sound strategy for the preparation of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. By employing well-established and reliable transformations such as the Fischer indole synthesis, selective indole oxidation, and nucleophilic trifluoromethylation with the Ruppert-Prakash reagent, this protocol offers a high probability of success for researchers in the field of medicinal and organic chemistry. The insights into the causality of experimental choices and the detailed step-by-step procedures are intended to empower scientists to confidently undertake the synthesis of this and related novel chemical entities.

References

-

Control experiments in the C–H phenethylation of 2-methyl-1H-indole 1a... - ResearchGate. Available at: [Link]

- Processes for production of indole compounds - Google Patents.

-

Synthesis of 2-phenylindoxyls - Arkat USA. Available at: [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]

-

Reaction of indoles with aromatic fluoromethyl ketones: An efficient synthesis of trifluoromethyl-indolyl-phenylethanols using K 2 CO 3 / n Bu 4 PBr in water - ResearchGate. Available at: [Link]

-

Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - ACS Publications. Available at: [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - NIH. Available at: [Link]

-

Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. Available at: [Link]

-

Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents | Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. Available at: [Link]

-

Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... - ResearchGate. Available at: [Link]

-

Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - Semantic Scholar. Available at: [Link]

-

Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles - RSC Publishing. Available at: [Link]

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties in selected alkaloids - NIH. Available at: [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC. Available at: [Link]

-

Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Available at: [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] - NIH. Available at: [Link]

-

(PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH. Available at: [Link]

-

Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers - MDPI. Available at: [Link]

-

Trifluoromethyltrimethylsilane - Wikipedia. Available at: [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol: Properties, Synthesis, and Scientific Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. Given the specialized nature of this compound, this guide synthesizes available data with established principles in synthetic and medicinal chemistry to offer field-proven insights. The structure of this guide is designed to logically present the core chemical identity, propose a viable synthetic pathway with detailed protocols, and discuss the anticipated chemical behavior and significance of this molecule.

Core Chemical Identity and Structural Characteristics

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a complex fluorinated indole derivative.[1] Its identity is formally established by the following parameters:

| Identification Parameter | Value |

| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol[1] |

| CAS Registry Number | 439095-40-6[1] |

| Molecular Formula | C₁₈H₁₈F₃NO[1] |

| Molecular Weight | 321.35 g/mol [1] |

The molecule's architecture is centered on an indolinol core, which is an indole ring system where the C2-C3 double bond is reduced. Key substitutions on this scaffold significantly influence its properties:

-

N-Methyl Group (Position 1): A methyl group is attached to the indole nitrogen.

-

Phenethyl Group (Position 2): A two-carbon chain linked to a phenyl group is present at the C2 position of the indoline ring.

-

Trifluoromethyl Group (Position 3): The highly electronegative -CF₃ group is located at the C3 position. The incorporation of trifluoromethyl groups into organic compounds is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[2]

-

Hydroxyl Group (Position 3): A hydroxyl (-OH) group is also attached to the C3 position, creating a tertiary alcohol. This functional group introduces the potential for hydrogen bonding.[1]

The presence of the electron-withdrawing trifluoromethyl group at the same carbon as the hydroxyl group creates a unique electronic environment that dictates the molecule's reactivity and potential biological activity.[1]

Physicochemical Properties

Detailed experimental data for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol are not widely reported in publicly available literature. However, based on its structure, certain properties can be inferred.

| Property | Value/Anticipated Characteristics |

| Molecular Weight | 321.35 g/mol [1] |

| Physical State | Not specified in available sources. Likely to be a solid at room temperature. |

| Solubility | Not specified. Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Melting Point | Not available in surveyed literature. |

| Boiling Point | Not available in surveyed literature. |

| Storage | Recommended storage at ambient temperature.[1] |

Proposed Synthesis and Experimental Protocol

While a specific, peer-reviewed synthesis for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is not documented in the searched literature, a plausible synthetic route can be designed based on established methodologies for creating 3-substituted-3-hydroxyindolin-2-ones. The proposed pathway involves the nucleophilic addition of a trifluoromethyl group to a suitable N-methylated, 2-phenethyl-substituted isatin (indole-2,3-dione) precursor.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via nucleophilic trifluoromethylation.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure. Researchers should conduct their own optimization and safety assessments.

Objective: To synthesize 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol from a precursor isatin.

Materials:

-

1-Methyl-2-phenethyl-1H-indole-2,3-dione (Precursor, requires prior synthesis)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the precursor isatin (1 equivalent). Dissolve the isatin in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Reagent: Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, approx. 1.5 equivalents) to the stirred solution.

-

Initiation: Add a catalytic amount of TBAF solution (e.g., 0.1 equivalents) dropwise to the reaction mixture. The causality here is that TBAF acts as a fluoride source to activate the TMSCF₃, generating the naked trifluoromethyl anion (CF₃⁻) nucleophile in situ.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.

Anticipated Reactivity and Chemical Behavior

The chemical behavior of this molecule is dictated by its key functional groups:

-

Tertiary Alcohol: The hydroxyl group at the C3 position is a tertiary alcohol. It can undergo reactions typical of this functional group, such as esterification or etherification, although these may be sterically hindered.[1] Oxidation would require harsh conditions that could disrupt the indole ring. Dehydration is a potential side reaction under acidic conditions.

-

Trifluoromethyl Group: The -CF₃ group is highly stable and strongly electron-withdrawing. Its presence increases the acidity of the adjacent hydroxyl proton and influences the overall electronic profile of the aromatic system.

-

Indoline Core: The indoline ring can be susceptible to electrophilic aromatic substitution on the benzene portion of the molecule. The positions of substitution will be directed by the existing groups.[1]

Potential Applications and Scientific Relevance

While no specific biological activities for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol have been reported in the searched literature, the structural motifs present suggest potential areas of interest for drug discovery.

-

Medicinal Chemistry: The indole scaffold is a "privileged structure" found in many biologically active compounds.[3] The inclusion of a trifluoromethyl group often enhances a molecule's therapeutic properties, including metabolic stability and binding affinity.[2]

-

Anticancer Research: Derivatives of 3-hydroxyindole have demonstrated anticancer activity, suggesting this class of compounds could be a fruitful area for investigation.[4]

-

Antimicrobial and Antioxidant Properties: Indole derivatives and compounds with triazole moieties (structurally different but also heterocyclic) have shown promise as antimicrobial and antioxidant agents.[5]

Further research is required to determine if 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol possesses any of these activities. This guide serves as a foundational document to support such future investigations.

References

- VulcanChem. (n.d.). 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol - 439095-40-6.

- ResearchGate. (n.d.). Synthesis of 3-hydroxy-3-(2-hydroxy-6-oxocyclohex-1-en-1-yl)indolin-2-ones.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.

- MDPI. (2024). Chemical Composition and Biological Activities of Pelargonium sp.: A Review with In Silico Insights into Potential Anti-Inflammatory Mechanism.

- National Institutes of Health. (n.d.). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport.

- Google Patents. (n.d.). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.

- National Institutes of Health. (n.d.). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl].

Sources

- 1. 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (439095-40-6) for sale [vulcanchem.com]

- 2. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]

- 5. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

For distribution to: Researchers, scientists, and drug development professionals

Preamble: Navigating the Landscape of a Novel Scaffold

In the realm of medicinal chemistry and drug discovery, the indole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds. The targeted introduction of specific substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The compound 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol represents a fascinating convergence of structural motifs: a methylated indole core for potential modulation of receptor binding, a phenethyl group that can influence lipophilicity and aromatic interactions, and a trifluoromethyl group, a bioisostere often employed to enhance metabolic stability and binding affinity. The tertiary alcohol at the 3-position adds a chiral center and potential for hydrogen bonding.

This guide provides a comprehensive technical overview of the expected spectroscopic data for this novel indolinol derivative. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopic interpretation and data from closely related analogs to predict and rationalize the key features in its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach is an essential tool in modern chemical research, aiding in the identification of newly synthesized molecules and the elucidation of their structures.

Molecular Structure and Key Features

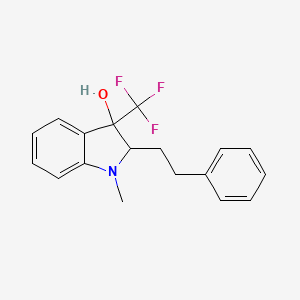

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted chemical shifts are influenced by the electron-withdrawing trifluoromethyl group, the aromatic rings, and the overall stereochemistry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.0 | Multiplet | 9H | Ar-H | Protons of the phenethyl phenyl group and the indolinol aromatic ring. The exact positions will vary based on substitution patterns observed in related indole structures. |

| ~4.0 - 3.5 | Multiplet | 1H | H-2 | The proton at the C2 position, shifted downfield due to proximity to the nitrogen and the aromatic system. |

| ~3.2 - 2.8 | Multiplet | 2H | -CH₂- (phenethyl) | The methylene group adjacent to the phenyl ring. |

| ~2.7 | Singlet | 3H | N-CH₃ | The N-methyl group, typically appearing as a singlet in this region for N-methylindoles. |

| ~2.5 - 2.1 | Multiplet | 2H | -CH₂- (phenethyl) | The methylene group attached to C2 of the indolinol core. |

| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration. |

Expert Interpretation: The aromatic region is expected to be complex due to the overlap of signals from the indolinol and phenethyl aromatic rings. 2D NMR techniques, such as COSY and HSQC, would be invaluable for definitive assignment of these protons. The diastereotopic nature of the phenethyl methylene protons may lead to more complex splitting patterns than simple triplets, appearing as multiplets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule. The presence of the trifluoromethyl group will be particularly evident through the characteristic quartet splitting of the CF₃ carbon and the coupling to the adjacent C3 carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 120 | Ar-C | Aromatic carbons of both the indolinol and phenethyl rings. |

| ~125 (q, ¹JCF ≈ 285 Hz) | -CF₃ | The carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant. |

| ~90 (q, ²JCF ≈ 30 Hz) | C-3 | The quaternary carbon bearing the OH and CF₃ groups, shifted downfield and split into a quartet by the fluorine atoms. |

| ~70 | C-2 | The carbon at the 2-position, influenced by the nitrogen and the phenethyl substituent. |

| ~40 | -CH₂- (phenethyl) | Phenethyl methylene carbons. |

| ~35 | N-CH₃ | The N-methyl carbon. |

Expert Interpretation: The most diagnostic signals in the ¹³C NMR spectrum will be the two quartets corresponding to the CF₃ group and the C3 carbon. The large one-bond C-F coupling constant is a hallmark of trifluoromethyl groups[1]. The chemical shift of C3 is significantly influenced by both the electron-withdrawing CF₃ group and the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3400 | O-H stretch | Broad, Medium | Characteristic of the hydroxyl group. Broadening is due to hydrogen bonding. |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium | Aromatic C-H vibrations. |

| ~2950 - 2850 | C-H stretch (aliphatic) | Medium | C-H vibrations of the N-methyl and phenethyl groups. |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~1300 - 1100 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group exhibit very strong absorption bands in this region. |

| ~1250 | C-N stretch | Medium | Stretching vibration of the C-N bond in the indolinol ring. |

Expert Interpretation: The IR spectrum will be dominated by a broad O-H stretch and very strong C-F stretching absorptions. The presence of these key bands would provide strong evidence for the successful synthesis of the target molecule. The fingerprint region (below 1500 cm⁻¹) will be complex but unique to this specific compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₁₈F₃NO).

-

[M - OH]⁺: Loss of the hydroxyl radical.

-

[M - CF₃]⁺: Loss of the trifluoromethyl radical.

-

[M - C₈H₉]⁺: Cleavage of the phenethyl group (loss of a C₈H₉ radical).

-

Base Peak: Likely arising from a stable fragment, potentially the tropylium ion (m/z 91) from the phenethyl group, or a stable indole-containing fragment.

Caption: Plausible fragmentation pathway for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol in EI-MS.

High-Resolution Mass Spectrometry (HRMS): This technique would be crucial for confirming the elemental composition of the molecular ion, providing a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, which could be coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or a direct insertion probe.

-

GC-MS (for a volatile, thermally stable compound):

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol).

-

Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized and separated on a capillary column.

-

The eluting compound enters the ion source of the mass spectrometer (e.g., electron ionization at 70 eV).

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

-

-

LC-MS (using Electrospray Ionization - ESI):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the ESI source via direct infusion or an LC system.

-

The sample is ionized by applying a high voltage to a nebulizing needle.

-

The ions are transferred into the mass analyzer. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺.

-

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol. By integrating fundamental principles with data from analogous structures, researchers can confidently approach the identification and structural confirmation of this and related novel compounds. The true validation of these predictions will, of course, lie in the acquisition and interpretation of experimental data.

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Zhou, G. F., Xie, Y. J., & Wang, H. (2011). 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1672.

- Lo, K. M., & Shiu, Y. T. (2007). Synthesis and evaluation of indole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(1), 104-107.

- Shang, M., Wang, X., & Zhang, S. L. (2014). Palladium-catalyzed trifluoromethylation of aryl chlorides.

- Miura, M., & Itami, K. (2013). Palladium-catalyzed cross-coupling reactions for the synthesis of functional molecules. Topics in Current Chemistry, 334, 1-32.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Brandenburg, K. (2006). DIAMOND. Crystal and Molecular Structure Visualization. Crystal Impact GbR, Bonn, Germany.

- Bruker. (2002). SMART, SAINT and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.

-

PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article on methylation of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article on trifluoromethylation. Retrieved from [Link]

Sources

Crystal structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

An In-Depth Technical Guide to the Crystal Structure of Trifluoromethylated Indolinols: A Case Study of a 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol Analog

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of trifluoromethylated indolinol derivatives, a class of compounds with significant potential in drug discovery and development. Due to the limited availability of public crystallographic data for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, this guide will utilize the detailed crystal structure of a closely related analog, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, as a case study. The principles and methodologies described herein are directly applicable to the structural elucidation of the title compound and its derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, crystallization, X-ray diffraction analysis, and detailed structural interpretation of this important class of molecules.

Introduction: The Significance of Trifluoromethylated Indolinols

The indolinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly enhance their pharmacological properties.[1] The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, binding affinity, and cell permeability.[1] 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol combines the indolinol core with a phenethyl group, a common pharmacophore, and a trifluoromethyl group at a stereocenter, making its three-dimensional structure crucial for understanding its biological activity.[2][3]

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

This guide will walk through the complete process of determining and analyzing the crystal structure of a representative trifluoromethylated indole derivative, providing both the "how" and the "why" behind the experimental choices.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The synthesis of the analog in this case study was achieved via a palladium-catalyzed reaction.[1][4]

Representative Synthesis Protocol

The synthesis of the analog compound, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, was reported as a one-step process.[1][4]

Step-by-Step Synthesis:

-

To a stirred solution of 1-methyl-1H-indole (393 mg, 3 mmol) in 20 mL of DMF, (2,2,2-trifluoroethyl)benzene (160 mg, 1.0 mmol) and PdCl2 (10 mg) were added.

-

The mixture was refluxed at 373 K for 10 hours.

-

After cooling, the mixture was dissolved in CH2Cl2 and washed with a saturated sodium bicarbonate solution (10 mL).

-

The organic layer was separated and dried over magnesium sulfate.

-

Expert Insight: The choice of a palladium catalyst is common for cross-coupling reactions, which are efficient for forming carbon-carbon bonds.[1][4] The use of an excess of the indole reactant helps to drive the reaction to completion.

Single Crystal Growth: The Art of Patience

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.

Step-by-Step Crystallization Protocol:

-

The crude product (24 mg) was dissolved in a solvent mixture of CH2Cl2 (15 ml) and CH3OH (5 ml).

-

The solution was left for slow evaporation at room temperature.

-

Colorless block-like crystals were obtained with a yield of 10%.[1]

-

Expert Insight: The slow evaporation technique is one of the simplest and most effective methods for crystal growth. The choice of a solvent system is critical; a good solvent will dissolve the compound completely, while a co-solvent (in this case, methanol) can act as an anti-solvent, reducing the solubility and promoting crystallization as the more volatile solvent (dichloromethane) evaporates.

X-ray Crystallography and Data Collection: Illuminating the Molecular World

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Crystal Data and Data Collection Parameters

The following table summarizes the key crystallographic data for the analog compound.[1]

| Parameter | Value |

| Chemical Formula | C₂₆H₂₁F₃N₂ |

| Formula Weight | 418.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0033 (3) |

| b (Å) | 12.9427 (3) |

| c (Å) | 16.2699 (7) |

| β (°) | 102.571 (4) |

| Volume (ų) | 2055.96 (12) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Diffractometer | Bruker SMART |

| Reflections Collected | 19108 |

| Independent Reflections | 3404 |

| R(int) | 0.031 |

| Final R indices [I>2σ(I)] | R₁ = 0.047, wR₂ = 0.153 |

| Goodness-of-fit on F² | 1.13 |

-

Expert Insight: The space group P2₁/c is one of the most common for organic molecules. The R-factors (R₁ and wR₂) are indicators of the quality of the refinement; values below 0.05 for R₁ are considered very good.

Structural Analysis and Discussion

The solution and refinement of the crystal structure provide a wealth of information about the molecule's geometry and its interactions with neighboring molecules.

Molecular Structure

The molecular structure of the analog reveals the spatial arrangement of the indole and phenyl rings.[1] The dihedral angle between the planes of the two indole ring systems is 52.13 (6)°.[1][4] The N-methyl groups are oriented away from each other.[1][4]

Crystal Packing and Intermolecular Interactions

In the crystal lattice of the analog, several short intramolecular C—H···F contacts are observed.[1][4] These weak hydrogen bonds contribute to the stability of the molecular conformation. The molecules pack in a complex three-dimensional network.[1] Understanding these interactions is crucial for predicting the solid-state properties of the material, such as solubility and melting point.

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

| Intramolecular | C3—H3···F1 | 2.969 |

| Intramolecular | C16—H16···F3 | 3.029 |

| Intramolecular | C26—H26···F2 | 2.989 |

-

Expert Insight: While C-H···F interactions are considered weak hydrogen bonds, their cumulative effect can be significant in directing crystal packing and influencing molecular conformation.

Implications for Drug Design and Development

The detailed structural information obtained from crystallographic studies has profound implications for drug design:

-

Structure-Activity Relationships (SAR): By knowing the precise 3D structure, researchers can better understand why certain structural modifications lead to changes in biological activity.

-

Receptor Binding: The conformation of the molecule in the solid state can provide a low-energy model for how it might bind to a biological target. The relative orientations of the phenyl, indole, and trifluoromethyl groups are critical for molecular recognition.

-

In Silico Modeling: The crystal structure serves as a crucial input for computational studies, such as molecular docking and molecular dynamics simulations, to predict binding modes and affinities.

Conclusion

While the specific crystal structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is not publicly available at the time of writing, the detailed analysis of a closely related analog provides a robust framework for understanding the structural chemistry of this class of compounds. The methodologies for synthesis, crystallization, and X-ray diffraction analysis detailed in this guide are directly applicable and serve as a blueprint for future studies. The determination of the three-dimensional structure of these molecules is an indispensable step in the rational design of new therapeutic agents, enabling a deeper understanding of their structure-property relationships.

References

-

Liu, X.-R., & Zhou, Y.-L. (2014). Crystal structure of 1-methyl-3-[2,2,2-tri-fluoro-1-(1-methyl-1H-indol-3-yl)-1-phenyl-eth-yl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1156. [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122.

-

National Center for Biotechnology Information. (2014). Crystal structure of 1-methyl-3-[2,2,2-tri-fluoro-1-(1-methyl-1H-indol-3-yl)-1-phenyl-eth-yl]-1H-indole. PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (439095-40-6) for sale [vulcanchem.com]

- 4. Crystal structure of 1-methyl-3-[2,2,2-tri-fluoro-1-(1-methyl-1H-indol-3-yl)-1-phenyl-eth-yl]-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 1-Methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol, a complex fluorinated indole derivative. The document covers its formal identification, structural characteristics, physicochemical properties, and the significant role of its constituent functional groups in medicinal chemistry.

Chemical Identity and Structure

The formal IUPAC name for the compound is 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol .[1] It is recognized by the CAS Registry Number 439095-40-6 .[1]

The molecular structure is built upon an indolinol framework, which is an indole scaffold with a hydroxyl group. Key substitutions on this core structure significantly influence its chemical behavior:

-

A methyl group at the nitrogen atom (position 1).[1]

-

A phenethyl group at position 2.[1]

-

A trifluoromethyl group and a hydroxyl group at position 3, creating a tertiary alcohol.[1]

The presence of the trifluoromethyl (CF3) group is particularly noteworthy. Due to the strong electron-withdrawing nature of fluorine, this group significantly impacts the molecule's electronic properties, metabolic stability, and lipophilicity.[1][2]

| Identifier | Value |

| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol[1] |

| CAS Number | 439095-40-6[1] |

| Molecular Formula | C18H18F3NO[1] |

| Molecular Weight | 321.35 g/mol [1] |

| Canonical SMILES | CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3[1] |

Physicochemical and Reactive Properties

The Role of Key Functional Groups in a Broader Context

The constituent parts of this molecule, namely the phenethylamine and trifluoromethyl groups, are of significant interest in medicinal chemistry and drug development.

The Phenethylamine Scaffold

The 2-phenethylamine motif is a foundational structure in many biologically active compounds, including endogenous catecholamines like dopamine and norepinephrine.[3][4] This structural backbone is present in a wide array of pharmaceuticals, including stimulants, antidepressants, and bronchodilators.[5][6] Its derivatives are known to interact with various biological targets, and their study is crucial for the development of new therapeutic agents.[7]

The Trifluoromethyl Group: A "Magic Methyl" in Drug Design

The incorporation of a trifluoromethyl group is a common strategy in modern drug design to enhance the properties of a lead compound.[8][9] The CF3 group can improve:

-

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the group resistant to metabolic degradation and increasing the drug's half-life.[2][10]

-

Lipophilicity : The CF3 group increases the molecule's ability to pass through biological membranes.[2]

-

Binding Affinity : The strong electron-withdrawing nature of the CF3 group can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions.[10]

While not a guaranteed route to improved bioactivity, the strategic replacement of a methyl group with a trifluoromethyl group has, in some cases, led to a significant increase in biological activity.[11]

Synthesis and Further Research

Detailed, peer-reviewed synthesis protocols for this specific molecule are not widely published in readily accessible literature. However, general methods for the synthesis of trifluoromethylated indoles often involve domino trifluoromethylation and cyclization reactions of precursor molecules like 2-alkynylanilines.[12] The creation of such complex molecules is an active area of research, with potential applications in the development of novel therapeutics.[13]

The synthesis of a related compound, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, was achieved through a palladium-catalyzed reaction of (2,2,2-trifluoroethyl)benzene with 1-methyl-1H-indole.[14] This suggests that metal-catalyzed cross-coupling reactions could be a viable route for synthesizing the title compound or its analogs.

Conclusion

1-Methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol is a molecule of interest due to its unique combination of a phenethylamine moiety and a trifluoromethyl group on an indolinol scaffold. These features suggest potential for biological activity and make it a candidate for further investigation in drug discovery programs. The insights provided in this guide, based on its structural components and the established roles of these components in medicinal chemistry, offer a solid foundation for researchers and scientists in the field. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

-

Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole . National Institutes of Health. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one . MDPI. [Link]

-

2-Methyl-3-phenyl-1H-indole . PubChem. [Link]

-

3-Hydroxy-3-(trifluoromethyl)indolin-2-one . PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review . PubMed Central. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines . Organic Chemistry Portal. [Link]

-

Phenethylamine . Wikipedia. [Link]

-

Synthesis of 2-trifluoromethyl-(1H)-indol-3-yl methanol . PrepChem.com. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship . Biomolecules & Therapeutics. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations . ACS Publications. [Link]

-

Preparation method for 3-substituted trifluoromethyl indole . Patsnap. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review . ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . ResearchGate. [Link]

-

Substituted phenethylamine . Wikipedia. [Link]

Sources

- 1. 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (439095-40-6) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 13. scbt.com [scbt.com]

- 14. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol (CAS Number 439095-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol, identified by CAS number 439095-40-6, is a fluorinated indole derivative. Publicly available information on this specific molecule is limited, suggesting it may be a novel compound for research and development. This guide provides a comprehensive overview of its known properties and places it within the broader context of trifluoromethylated indole derivatives to illuminate its potential significance and avenues for future investigation. This molecule is intended for research use only and not for diagnostic or therapeutic applications.[1]

The structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is characterized by a core indole scaffold, which is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. The key substitutions on this scaffold are a methyl group at the nitrogen (position 1), a phenethyl group at position 2, and both a hydroxyl and a trifluoromethyl group at position 3. The presence of the trifluoromethyl (CF3) group is particularly noteworthy, as this moiety is a bioisostere of a methyl group and is known to significantly enhance the metabolic stability and lipophilicity of drug candidates.[2]

Chemical and Physical Properties

The fundamental physicochemical properties of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol are summarized below. It is important to note that many of these properties have not been experimentally determined and are based on computational predictions.

| Property | Value |

| CAS Number | 439095-40-6 |

| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol |

| Molecular Formula | C18H18F3NO |

| Molecular Weight | 321.35 g/mol |

| Physical State | Not specified |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not specified |

| Storage Temperature | Ambient |

Structural and Reactivity Insights

The molecular architecture of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol suggests several avenues for its chemical reactivity. The tertiary alcohol at the 3-position can potentially undergo reactions such as esterification, oxidation, or dehydration. The indole core itself is a potential site for electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. The trifluoromethyl group is generally stable but exerts strong electron-withdrawing effects, which can modulate the reactivity of the entire molecule.

Potential Biological Significance and Therapeutic Context

While no specific biological activity has been reported for CAS 439095-40-6, the structural motifs present in the molecule are found in compounds with a wide range of therapeutic applications.

-

The Indole Nucleus: Indole and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

-

The Trifluoromethyl Group in Drug Design: The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile.[4][5] It can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable interactions. Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern drug discovery.[4][5]

-

Indolinone Derivatives and Inflammation: Structurally related fluorinated indolinone derivatives have been shown to possess anti-inflammatory activity through the inhibition of the interleukin-1 receptor (IL-1R).[6] This suggests that 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol could be investigated for similar properties.

Synthesis Strategies for Trifluoromethylated Indoles

A specific synthesis protocol for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is not publicly available. However, general methods for the synthesis of trifluoromethylated indoles have been described in the scientific literature. One common approach involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating agent.[7] Another strategy involves the direct oxidation of a substituted indole to the corresponding indoxyl, which can then be further functionalized.[8]

A plausible synthetic workflow for this class of compounds could be envisioned as follows:

Figure 1. A generalized, hypothetical synthetic workflow for trifluoromethylated indolinols.

Experimental Protocols: A General Framework

Given the absence of specific studies on this compound, the following are general experimental protocols that could be adapted to investigate its properties.

Protocol 1: Assessment of In Vitro Anti-inflammatory Activity

-

Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), in appropriate media.

-

Stimulation: Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS).

-

Treatment: Concurrently, treat the cells with varying concentrations of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol.

-

Cytokine Analysis: After an appropriate incubation period, collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound for the inhibition of cytokine production.

Protocol 2: Evaluation of Metabolic Stability

-

Microsomal Incubation: Incubate 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol with liver microsomes (human, rat, or mouse) in the presence of NADPH as a cofactor.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent, such as acetonitrile.

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

-

Half-life Calculation: The in vitro half-life (t1/2) is determined from the rate of disappearance of the parent compound.

Safety and Handling

Based on the available safety data sheet information, 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is classified with the following GHS hazards:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Upon thermal decomposition, this compound may produce hazardous substances, including carbon oxides, nitrogen oxides, and highly toxic and corrosive hydrogen fluoride.

Future Directions and Conclusion

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol represents an under-explored area of chemical space. Its structural features, particularly the combination of the indole core and the trifluoromethyl group, suggest that it could be a valuable probe for biological systems and a starting point for drug discovery programs. Future research should focus on elucidating its synthesis, characterizing its physicochemical properties in more detail, and screening it for a wide range of biological activities, with a particular emphasis on anti-inflammatory and anticancer potential. The development of robust analytical methods for its quantification in biological matrices will also be crucial for any further preclinical development.

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available from: [Link]

-

Zhou, J., et al. (2015). Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o68–o69*. Available from: [Link]

-

Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]

-

Shaikh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. Available from: [Link]

-

Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Indoles and trifluorides with biological activities. Available from: [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5836. Available from: [Link]

-

Shie, J.-J., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. International Journal of Molecular Sciences, 23(22), 14220. Available from: [Link]

-

de Souza, M. V. N., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 27(19), 6543. Available from: [Link]

-

Gribble, G. W., et al. (2005). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Journal of Organic Chemistry, 70(16), 6539–6542. Available from: [Link]

-

Göktaş, O., et al. (2019). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 352(11-12), 1900171. Available from: [Link]

-

Patsnap. (n.d.). Preparation method for 3-substituted trifluoromethyl indole. Eureka. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-trifluoromethyl-(1H)-indol-3-yl methanol. Available from: [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. Available from: [Link]

-

De Santi, C., et al. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Current Medicinal Chemistry, 5(5), 323–348. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1 - 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of Trifluoromethylated Indolinols in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Fluorine and the Indole Nucleus

In the landscape of contemporary medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Concurrently, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[2] The unique electronic properties of the CF3 group—its high electronegativity, metabolic stability, and ability to enhance lipophilicity—can profoundly modulate the pharmacokinetic and pharmacodynamic profile of a parent molecule.[2][3] This guide delves into the synthesis, biological activities, and therapeutic potential of a promising class of compounds that marries these two powerful motifs: trifluoromethylated indolinols. While research has broadly explored trifluoromethylated indoles, this guide will focus on the specific attributes and potential of their reduced hydroxylated counterparts, the indolinols, and their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Synthetic Strategies: From Trifluoromethylated Indoles to Indolinols

The synthesis of trifluoromethylated indolinols typically proceeds through the initial construction of a trifluoromethylated indole core, followed by reduction to the indolinol. A prevalent and efficient method for the synthesis of 2-(trifluoromethyl)indoles is the domino trifluoromethylation/cyclization of readily available 2-alkynylanilines.[4][5][6]

This approach utilizes a copper-based trifluoromethylating reagent, often derived from fluoroform (a cost-effective industrial byproduct), to introduce the CF3 group with high regioselectivity.[6] The subsequent cyclization of the trifluoromethylated intermediate furnishes the desired indole scaffold.[4][5] The versatility of this method allows for the synthesis of a diverse library of substituted trifluoromethylated indoles by varying the substituents on the starting 2-alkynylaniline.[5] Once the trifluoromethylated indole is obtained, it can be converted to the corresponding indolinol through reduction, typically using a hydride-donating agent such as sodium borohydride.

Caption: Synthetic workflow from 2-alkynylaniline to trifluoromethylated indolinol.

Experimental Protocol: Domino Trifluoromethylation/Cyclization

The following protocol is a representative example for the synthesis of 2-(trifluoromethyl)indoles, adapted from established literature.[4][5]

-

Reaction Setup: To an oven-dried Schlenk tube, add the substituted 2-alkynylaniline (1.0 mmol), the CuCF3 reagent (1.2 mmol), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol).

-

Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO, 5 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

Anticancer Activity: A Promising Avenue for Novel Therapeutics

The indole nucleus is a common feature in many anticancer agents, and the addition of a trifluoromethyl group has been shown to significantly enhance their cytotoxic activity.[7][8] Several studies have demonstrated that trifluoromethylated indole and its derivatives exhibit potent antiproliferative effects against a range of human cancer cell lines.[4][7][9]

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[7][10] Mechanistic studies suggest that trifluoromethylated indole derivatives can trigger both the intrinsic and extrinsic apoptotic pathways.[10] This involves the modulation of key regulatory proteins, such as the Bcl-2 family of proteins and caspases.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethylated Isoxazole | MCF-7 (Breast) | 2.63 | [10] |

| Trifluoromethylated Isoxazole (analogue) | MCF-7 (Breast) | 3.09 | [10] |

| Non-trifluoromethylated Isoxazole | MCF-7 (Breast) | 19.72 | [10] |

| Indolo-pyrazole derivative | SK-MEL-28 (Melanoma) | 3.46 | [9] |

| Pyrazolinyl-indole derivative | Leukemia | - | [4] |

Table 1: In Vitro Anticancer Activity of Trifluoromethylated Heterocycles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated indolinol derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Proposed mechanism of apoptosis induction by trifluoromethylated indolinols.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole derivatives have been investigated for their antimicrobial properties, and the incorporation of a trifluoromethyl group can enhance this activity.[10][11] Trifluoromethylated indole derivatives have shown promising activity against a range of bacteria and fungi.[11][12]